

GNE-220: A Comparative Analysis of In Vitro and In Vivo Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro and in vivo experimental data for GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The objective is to present a clear, data-driven overview of GNE-220's activity, facilitating informed decisions in research and drug development.

Executive Summary

GNE-220 demonstrates high potency and selectivity for MAP4K4 in vitro, effectively modulating endothelial cell morphology and signaling pathways associated with angiogenesis. While direct in vivo studies on GNE-220 are not extensively published in the public domain, data from preclinical studies on other selective MAP4K4 inhibitors, such as GNE-495, PF-06260933, and DMX-5804, provide strong evidence for the potential in vivo efficacy of targeting MAP4K4 in models of pathological angiogenesis and other diseases. This guide will summarize the known in vitro characteristics of GNE-220 and draw parallels with the observed in vivo effects of analogous MAP4K4 inhibitors.

Data Presentation

In Vitro Data: GNE-220



Parameter	Value	Cell/System	Reference
Target	MAP4K4	Kinase Assay	[1][2]
IC50	7 nM	Kinase Assay	[1][2]
Other Kinases Inhibited (IC50)	MINK (MAP4K6): 9 nMDMPK: 476 nMKHS1 (MAP4K5): 1.1 μΜ	Kinase Assay	[1][2]
Cellular Effect	Alters HUVEC sprout morphology	HUVEC Sprouting Assay	[1][2]
Cellular Effect	Reduces pERM+ retraction fibers	HUVEC Assay	[1]
Cellular Effect	Increases active- INTβ1+ long focal adhesions	HUVEC Assay	[1]

In Vivo Data: Other MAP4K4 Inhibitors (as surrogates for GNE-220)



Compound	Animal Model	Key Findings	Reference
GNE-495	Neonatal mouse retinal angiogenesis model	Dose-dependently delayed retinal vascular outgrowth and induced abnormal retinal vascular morphology.	[3][4]
PF-06260933	ob/ob mouse model of type II diabetes	Significantly improved fasting hyperglycemia.	[5]
PF-06260933	Mouse model of LPS-induced TNFα	Showed >90% inhibition of LPS-induced plasma TNFα levels.	[5]
DMX-5804	Mouse model of ischemia-reperfusion injury	Reduced infarct size by more than 50%.	[6]

Experimental Protocols In Vitro Assays

- 1. MAP4K4 Kinase Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-220 against MAP4K4.
- Methodology:
 - His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is expressed and purified from Sf9 insect cells.
 - 3 μg of the purified kinase is incubated with 100 μM of a moesin peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.



- The reaction is carried out in a buffer containing 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.
- The reaction is initiated by the addition of 3 μM ATP and incubated for 45 minutes at room temperature in the presence or absence of GNE-220.
- Remaining ATP levels are quantified using the KinaseGlo® luminescence-based assay to determine the extent of inhibition.[1]

2. HUVEC Sprouting Assay

- Objective: To assess the effect of GNE-220 on endothelial cell sprouting, a key process in angiogenesis.
- · Methodology:
 - Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete EGM-2 medium.
 - For inhibitor studies, GNE-220 is added to the media at various concentrations (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) after a fibrin clot is formed.
 - HUVEC sprouting is observed and quantified, with changes in sprout morphology noted.[1]
 [2]

In Vivo Models (Protocols for representative angiogenesis models)

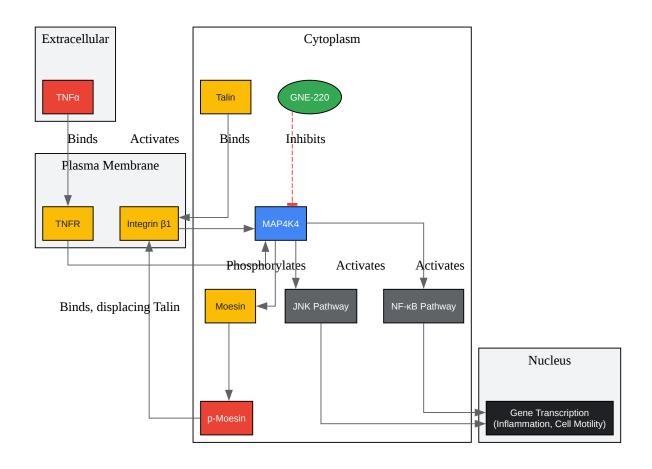
- 1. Mouse Model of Retinal Angiogenesis
- Objective: To evaluate the effect of MAP4K4 inhibition on developmental angiogenesis in vivo.
- · Methodology:
 - Neonatal mouse pups are administered the MAP4K4 inhibitor (e.g., GNE-495 via intraperitoneal injection) at specified doses.



- At designated time points, the mice are euthanized, and their eyes are enucleated and fixed.
- The retinas are dissected, permeabilized, and stained with fluorescently labeled isolectin
 B4 to visualize the vasculature.
- Retinal flat mounts are imaged by confocal microscopy, and vascular outgrowth and morphology are quantified.[3][7][8]
- 2. Matrigel Plug Assay
- Objective: To assess the impact of MAP4K4 inhibition on induced angiogenesis in vivo.
- · Methodology:
 - Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., bFGF,
 VEGF) and the test compound or vehicle.
 - The Matrigel mixture is injected subcutaneously into mice.
 - After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
 - The plugs are processed for histological analysis, and the extent of vascularization is quantified by staining for endothelial cell markers (e.g., CD31) or by measuring hemoglobin content.[9][10]

Mandatory Visualization

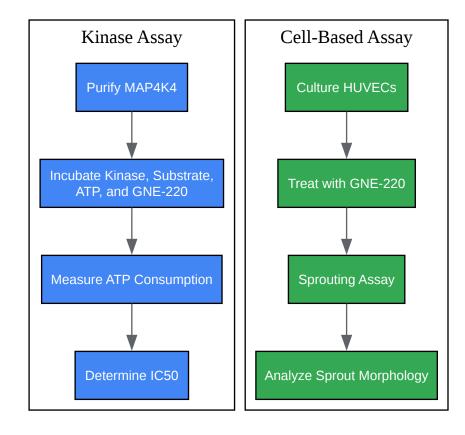




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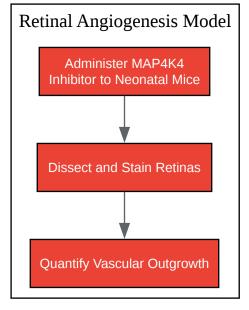
Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.

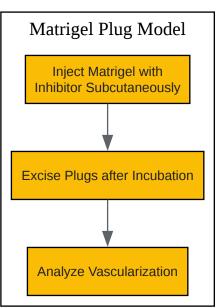




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Caption: Workflow for in vitro evaluation of GNE-220.







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Caption: Representative workflows for in vivo angiogenesis models.

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